molecular formula C12H16N2O B1319796 N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide CAS No. 926238-96-2

N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide

Cat. No.: B1319796
CAS No.: 926238-96-2
M. Wt: 204.27 g/mol
InChI Key: MSHNDPSIVQBRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide is a carboxamide derivative featuring a cyclobutane ring linked to a 4-amino-2-methylphenyl group. The cyclobutane moiety introduces significant ring strain, which may enhance reactivity or influence binding interactions in biological systems.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-7-10(13)5-6-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHNDPSIVQBRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-amino-2-methylbenzoic acid and cyclobutanecarboxylic acid.

    Amide Bond Formation: The carboxylic acid group of 4-amino-2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with cyclobutanecarboxylic acid to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amines, alcohols

    Substitution: Nitrated, sulfonated, or halogenated products

Scientific Research Applications

N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound is studied for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclobutanecarboxamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Applications/Notes References
This compound Not explicitly provided Cyclobutane ring, 4-amino-2-methylphenyl Potential use inferred from analogs
N-(4-amino-2-methylphenyl)-2-[methyl(phenyl)amino]acetamide C₁₆H₁₉N₃O 269.34 Acetamide backbone, methyl(phenyl)amino group Supplier-listed; structural analog
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide C₁₃H₁₃N₃O₂ 255.27 Pyridine ring, 4-aminophenoxy substituent Pharma, agrochemicals, R&D
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide C₁₉H₂₁NO₂ 295.38 Cyclopentane ring, methoxy substituent Supplier-listed; steric differences

Detailed Analysis of Structural and Functional Differences

Backbone and Ring Systems Cyclobutane vs. Cyclopentane (): The target compound’s cyclobutane ring introduces higher ring strain compared to the cyclopentane in N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide. This strain may increase reactivity but reduce stability under certain conditions . Acetamide vs.

Aromatic Substituents Amino vs. Methoxy Groups (): The 4-amino group in the target compound and 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide () enhances hydrogen-bonding capacity, favoring interactions in biological systems.

Heterocyclic vs.

Research Findings and Limitations

  • Synthesis Gaps: None of the cited sources provide synthetic routes or yield data for the target compound, limiting mechanistic insights.
  • Biological Data: Pharmacological or toxicological profiles are absent, though supplier listings (–5) imply industrial-scale production for niche applications .
  • Comparative Stability: Cyclopentane-based analogs () are likely more stable than cyclobutane derivatives, but this remains speculative without experimental data .

Biological Activity

N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2OC_{12}H_{16}N_{2}O, featuring a cyclobutane ring and an amino-substituted aromatic system. The presence of the amino group enhances its potential for biological interactions, particularly with proteins and enzymes.

Research indicates that this compound may exhibit various mechanisms of action:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can potentially affect various biological processes, including cell proliferation and apoptosis.
  • Protein Interactions : The compound's structure allows for interactions with biological macromolecules such as proteins and nucleic acids, influencing its efficacy as a therapeutic agent.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity. It has shown effectiveness against several bacterial strains, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

Recent research has explored the anticancer properties of this compound. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, supporting its potential as an antibiotic candidate.
  • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., breast cancer and leukemia), the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition
AnticancerInduction of apoptosis
Enzyme InhibitionPotential inhibition of metabolic enzymes

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural ModificationBiological Activity
This compoundParent CompoundModerate activity
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamideAmino group repositionedEnhanced activity
N-(4-Amino-3-methylphenyl)cyclobutanecarboxamideMethyl group repositionedReduced activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.